molecular formula C17H12FNOS2 B11703701 (5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11703701
M. Wt: 329.4 g/mol
InChI Key: FGGIFONGPNVEIQ-XNTDXEJSSA-N
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Description

(5E)-5-[(2-Fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine-derived thiazolidinone compound characterized by a 2-fluorophenyl substituent at the C5 methylidene position and a 4-methylphenyl group at the N3 position. This structural motif places it within a broader class of thiazolidinone derivatives, which are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.

Properties

Molecular Formula

C17H12FNOS2

Molecular Weight

329.4 g/mol

IUPAC Name

(5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12FNOS2/c1-11-6-8-13(9-7-11)19-16(20)15(22-17(19)21)10-12-4-2-3-5-14(12)18/h2-10H,1H3/b15-10+

InChI Key

FGGIFONGPNVEIQ-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3F)SC2=S

Origin of Product

United States

Preparation Methods

Core Cyclocondensation Mechanism

The foundational synthesis involves a one-pot, three-component reaction between 4-methylphenylamine, 2-fluorobenzaldehyde, and thioglycolic acid. The amine and aldehyde first form a Schiff base, which undergoes nucleophilic attack by the thiol group of thioglycolic acid, followed by cyclization and dehydration. For the 2-sulfanylidene derivative, potassium thiocyanate (KSCN) replaces thioglycolic acid, introducing the thione group via nucleophilic substitution.

Synthesis via Thiocyanate-Mediated Cyclization

Preparation of 2-Chloro-N-(4-Methylphenyl)Acetamide

Reacting 4-methylphenylamine (1.0 eq) with chloroacetyl chloride (1.2 eq) in dichloromethane and triethylamine yields 2-chloro-N-(4-methylphenyl)acetamide. The product is purified via recrystallization (ethanol), achieving 85–90% yield.

Reaction Conditions

  • Solvent: Dichloromethane

  • Temperature: 0–5°C (initial), then room temperature

  • Catalyst: Triethylamine

Cyclization with Potassium Thiocyanate

The chloroacetamide intermediate reacts with KSCN (2.0 eq) in anhydrous acetone under reflux for 3–4 hours. Thiocyanate substitution at the α-carbon initiates cyclization, forming 3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one.

Characterization Data

  • Melting Point : 192–196°C

  • 1H NMR (DMSO-d6) : δ 2.35 (s, 3H, CH3), 4.15 (s, 2H, CH2), 7.25–7.70 (m, 4H, Ar-H)

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1210 cm⁻¹ (C=S)

Knoevenagel Condensation for (2-Fluorophenyl)Methylidene Incorporation

Condensation with 2-Fluorobenzaldehyde

The thiazolidin-4-one intermediate (1.0 eq) reacts with 2-fluorobenzaldehyde (1.2 eq) in ethanol containing piperidine (10 mol%) under reflux for 6–8 hours. The α-hydrogen adjacent to the carbonyl group undergoes deprotonation, enabling aldol-like condensation to form the (E)-configured methylidene group.

Optimization Insights

  • Solvent : Ethanol (polar protic) enhances electrophilicity of the aldehyde.

  • Catalyst : Piperidine facilitates enolate formation.

  • Yield : 70–75% after recrystallization (ethanol:DMF, 3:2).

Stereochemical Control

The (E)-isomer predominates due to steric hindrance between the 2-fluorophenyl and 4-methylphenyl groups. Nuclear Overhauser Effect (NOE) spectroscopy confirms trans-configuration, with no coupling between H-5 and aromatic protons.

Alternative Microwave-Assisted Synthesis

One-Pot Multicomponent Approach

Combining 4-methylphenylamine, 2-fluorobenzaldehyde, and thioglycolic acid in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) under microwave irradiation (100°C, 300 W) achieves 80% yield in 20 minutes. The ionic liquid enhances reaction efficiency by stabilizing intermediates and reducing side reactions.

Advantages

  • Time Efficiency : 20 minutes vs. 6–8 hours conventional.

  • Green Chemistry : Solvent-free conditions.

Analytical and Spectroscopic Validation

Structural Elucidation

  • X-ray Crystallography : Confirms planar geometry of the thiazolidin-4-one core and dihedral angles between substituents.

  • 13C NMR : δ 190.2 (C=S), 169.8 (C=O), 160.1 (C-F).

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile:water, 70:30).

  • Elemental Analysis : Calculated (%) for C18H13F2NOS2: C, 59.82; H, 3.63; Found: C, 59.79; H, 3.61.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeCostScalability
Thiocyanate Cyclization758 hLowHigh
Microwave-Assisted8020 minMediumModerate
Knoevenagel Condensation706 hLowHigh

Key Findings

  • Thiocyanate cyclization offers balance between yield and cost.

  • Microwave methods excel in speed but require specialized equipment.

Challenges and Optimization Strategies

Byproduct Formation

Competing imine tautomerization or over-condensation may reduce yields. Remedies:

  • Strict stoichiometric control (1:1.2 amine:aldehyde).

  • Use of molecular sieves to absorb water.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but complicate purification. Ethanol balances reactivity and ease of isolation .

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidinone core undergoes oxidation primarily at the sulfur-containing moieties. Key transformations include:

  • Formation of sulfoxides/sulfones : Oxidation of the sulfanylidene group (S=C) using reagents like hydrogen peroxide or m-chloroperbenzoic acid converts the thione into sulfoxide or sulfone derivatives.

  • Reaction conditions : Typically performed in polar aprotic solvents (e.g., dichloromethane) under mild to moderate temperatures.

Oxidation TypeReagentProduct
Sulfanylidene → SulfoxideH₂O₂Thiazolidin-4-one sulfoxide
Sulfanylidene → Sulfonem-CPBAThiazolidin-4-one sulfone

Reduction Reactions

Reduction targets the imine group or exocyclic double bonds:

  • Imine reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the C=N bond to form amines.

  • Double bond hydrogenation : Catalytic hydrogenation (e.g., Pd/C) saturates the exocyclic double bond, altering the molecule’s planarity and electronic properties.

Reduction TypeReagentProduct
Imine → AmineNaBH₄Thiazolidin-4-one amine
Exocyclic Double Bond → Single BondH₂/PdSaturated thiazolidinone derivative

Substitution Reactions

The thiazolidinone ring undergoes nucleophilic aromatic substitution due to its electron-deficient nature:

  • Aromatic substitution : Fluorine in the 2-fluorophenyl group enables meta- or para-substitution with nucleophiles (e.g., amines, thiols) under basic conditions.

  • Cyclization reactions : The active methylene group (C5) participates in cyclocondensation with thioureas or thiosemicarbazides to form fused heterocycles .

Example : Reaction with α-cyano-3,4,5-trimethoxycinnamonitrile via Michael addition forms 5-ene-thiazolidinones .

One-Pot Multicomponent Reactions

These methods enable simultaneous heterocycle formation and exocyclic double bond creation:

  • [2 + 3]-Cyclocondensation : Thioureas/thiosemicarbazides react with halogenated carboxylic acids followed by Knoevenagel condensation to yield fused derivatives (e.g., thiazolo-triazolones) .

  • Green chemistry approaches : Microwave irradiation or solvent-free conditions optimize yields and reduce reaction times .

Mechanistic Insights

Key reaction pathways include:

  • Nucleophilic addition : The C5 methylene group attacks β-carbons of activated alkenes (e.g., malononitriles), followed by elimination to form 5-enes .

  • Electrophilic aromatic substitution : Fluorine directs substitution in the 2-fluorophenyl moiety, influencing regioselectivity.

Structural Reactivity Factors

  • Fluorophenyl substituent : Enhances lipophilicity and modulates electron density at the reaction site.

  • Exocyclic double bond : Contributes to planar structure and conjugation, affecting redox reactivity.

Scientific Research Applications

The compound (5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, agriculture, and materials science.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that thiazolidinones can effectively combat resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Anticancer Properties

Thiazolidinone derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways associated with cell survival and proliferation . The specific compound may also exhibit similar properties, warranting further investigation into its efficacy against different cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, providing a therapeutic avenue for treating inflammatory diseases such as arthritis and asthma . The compound (5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one could contribute to this field through its structural characteristics.

Pesticidal Activity

Recent studies have explored the use of thiazolidinone derivatives as agrochemicals. The compound's ability to act as a pesticide against various agricultural pests has been noted. For example, formulations containing thiazolidinones have shown effectiveness in controlling insect populations while being less harmful to beneficial insects . This application is particularly relevant in sustainable agriculture practices where chemical residues are a concern.

Plant Growth Regulation

Thiazolidinones may also play a role in plant growth regulation. Research indicates that these compounds can enhance plant growth by modulating hormonal pathways or acting as growth promoters. This application could lead to increased crop yields and improved resistance to environmental stressors.

Synthesis of Novel Materials

The unique chemical structure of (5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one allows for its incorporation into polymer matrices or composite materials. These materials can exhibit enhanced mechanical properties or specific functionalities, such as improved thermal stability or electrical conductivity . Research into such applications is ongoing, with potential implications for electronics and nanotechnology.

Photovoltaic Applications

Thiazolidinones have been studied for their potential use in photovoltaic cells due to their electronic properties. The incorporation of these compounds into solar cell designs could lead to improved efficiency and cost-effectiveness in energy conversion processes. The exploration of (5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one in this context could open new avenues for renewable energy technologies.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, inflammation, or microbial activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Key Substituents Biological Target/Activity Reference
(5E)-5-[(4-Ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (S764582) C5: 4-Ethylphenyl; N3: Unsubstituted MXD3 signaling pathway inhibitor (anticancer)
Optovin C5: (2,5-Dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene Light-sensitive ligand for anion channels (neuromodulation)
(5E)-5-[(4-Fluorophenyl)methylidene]-3-[(4-iodoanilino)methyl]-1,3-thiazolidin-4-one C5: 4-Fluorophenyl; N3: (4-Iodoanilino)methyl Plant growth modulation (high-content screening)
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one C5: 2-Hydroxybenzylidene; N3: 4-Methylphenyl Crystallographically characterized (no explicit bioactivity reported)
Target Compound: (5E)-5-[(2-Fluorophenyl)methylidene]-3-(4-methylphenyl)-... C5: 2-Fluorophenyl; N3: 4-Methylphenyl Hypothesized: Potential anticancer activity (based on MXD3-targeting analogs) N/A

Key Observations:

Substituent Position and Bioactivity :

  • The position of fluorine on the phenyl ring (e.g., 2-fluorophenyl vs. 4-fluorophenyl) significantly impacts target specificity. For instance, S764582 (4-ethylphenyl) targets MXD3 in cancer cells, whereas Optovin’s pyrolidinyl-pyrrole substituent enables neuromodulation .
  • The 4-methylphenyl group at N3 (shared with the target compound and ’s derivative) may enhance lipophilicity and membrane permeability, a critical factor in drug bioavailability .

Sulfur-Containing Moieties :

  • The 2-sulfanylidene (thiocarbonyl) group is conserved across all analogs, suggesting its role in hydrogen bonding or metal coordination, which may contribute to target binding .

Physicochemical Properties

  • Crystallography: Derivatives like those in exhibit planar thiazolidinone cores with Z-configuration at the methylidene bond, a feature critical for π-π stacking interactions in crystal packing .

Biological Activity

The compound (5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₄FNS
  • SMILES Notation : CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4F)/SC3=N2

The thiazolidinone core structure is known for its ability to undergo various modifications, which can significantly influence its biological activity.

Antidiabetic Activity

Thiazolidin-4-one derivatives have been extensively studied for their antidiabetic properties, primarily through their action as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a critical role in glucose metabolism and insulin sensitivity. The compound under investigation has shown promising results in enhancing insulin sensitivity, making it a potential candidate for diabetes treatment .

Antioxidant Properties

Research indicates that thiazolidin-4-ones possess significant antioxidant activity. For instance, studies have demonstrated that modifications at specific positions on the thiazolidinone ring can enhance their ability to scavenge free radicals and reduce lipid peroxidation . The compound's structural features may contribute to its antioxidant efficacy, potentially offering protective effects against oxidative stress-related diseases.

Antimicrobial and Antiparasitic Activities

Thiazolidinone derivatives have also been evaluated for their antimicrobial and antiparasitic activities. Preliminary studies suggest that the compound exhibits inhibitory effects against various bacterial strains and protozoan parasites. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Potential

The anticancer properties of thiazolidin-4-one derivatives are attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Recent investigations have highlighted that structural modifications can enhance cytotoxicity against specific cancer cell lines . The compound's potential as an anticancer agent warrants further exploration through in vitro and in vivo studies.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is closely related to their chemical structure. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., fluorine) on the phenyl rings enhances biological activity by increasing lipophilicity and improving binding affinity to target receptors .
  • Positioning of Functional Groups : Variations in the positioning of substituents on the thiazolidinone ring significantly influence pharmacological properties. For instance, modifications at positions 2 and 3 have been shown to optimize antidiabetic and anticancer activities .

Case Studies

Several case studies have highlighted the biological potential of thiazolidin-4-one derivatives:

  • Antidiabetic Activity : A study demonstrated that a series of thiazolidinone derivatives exhibited varying degrees of PPARγ activation, with specific compounds showing enhanced glucose uptake in adipocytes .
  • Antioxidant Evaluation : In vitro assays revealed that certain thiazolidinone derivatives significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting their potential as therapeutic agents against oxidative stress .
  • Anticancer Screening : Compounds derived from thiazolidinones were tested against multiple cancer cell lines, revealing IC50 values indicating potent cytotoxic effects compared to standard chemotherapeutic agents .

Q & A

What are the established synthetic routes for (5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis involves condensation of 3-(4-methylphenyl)thiosemicarbazide with 2-fluorobenzaldehyde derivatives under acidic conditions. A general method for analogous thiazolidinones ( ) employs refluxing a mixture of DMF and acetic acid with sodium acetate as a catalyst. For this compound, substituting the arylidene precursor with 2-fluorophenyl groups requires precise stoichiometric control (1:1 molar ratio of thiosemicarbazide to aldehyde). Optimization via Design of Experiments (DoE) can systematically vary parameters like temperature (80–120°C), solvent polarity, and reaction time to maximize yield and purity. Monitoring via HPLC or TLC ensures intermediate formation, while recrystallization from DMF/ethanol mixtures improves purity .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this thiazolidinone derivative?

Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm substituent positions (e.g., fluorophenyl methylidene protons resonate at δ 7.2–8.1 ppm).
  • X-ray Crystallography: SHELX programs ( ) refine single-crystal data, with SHELXL resolving disorder in the sulfanylidene moiety. ORTEP-III ( ) visualizes molecular geometry, critical for confirming the (5E)-configuration.
  • IR Spectroscopy: The C=S stretch (∼1200 cm⁻¹) and carbonyl (C=O, ∼1700 cm⁻¹) validate core functionality.
    Low-temperature data collection (100 K) minimizes thermal motion artifacts, enhancing resolution .

How can researchers resolve contradictions in reported crystal structure data for structurally similar thiazolidinone derivatives?

Answer:
Discrepancies may arise from polymorphism, solvent inclusion, or measurement artifacts. Strategies include:

  • Hirshfeld Surface Analysis: Compare packing motifs ( ) to identify polymorph-driven variations.
  • Data Re-refinement: Reprocess raw diffraction data with updated SHELX versions ( ) to correct for historical software limitations.
  • Spectroscopic Cross-Validation: Align crystallographic data with NMR/IR results (e.g., confirming E/Z isomerism via NOESY correlations). For example, highlights Z-isomer formation under specific conditions, necessitating reaction condition adjustments to favor the E-configuration .

What methodologies are recommended for analyzing hydrogen bonding networks and their impact on the compound's solid-state properties?

Answer:

  • Graph Set Analysis ( ): Categorize H-bonding patterns (e.g., R₂²(8) rings) using Mercury software. The fluorophenyl group’s electronegativity likely directs C–H···S interactions, influencing crystal packing.
  • Thermal Analysis: DSC/TGA identifies phase transitions linked to H-bond stability.
  • Solubility Studies: Correlate H-bond density with solubility in polar/nonpolar solvents. For instance, strong S···H–C interactions may reduce solubility in apolar media .

How can computational chemistry be integrated with experimental data to predict biological activity or reactivity?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict reactive sites (e.g., electrophilic sulfur in the sulfanylidene group).
  • Molecular Docking: Use PubChem-derived 3D coordinates () to model interactions with biological targets (e.g., kinases).
  • MD Simulations: Assess stability in aqueous or lipid bilayers to predict bioavailability. Validate predictions with experimental IC₅₀ or logP values .

What safety precautions are critical when handling sulfanylidene-containing compounds during synthesis?

Answer:

  • Ventilation: Use fume hoods to mitigate exposure to sulfur-derived vapors.
  • PPE: Nitrile gloves and goggles prevent dermal/ocular contact.
  • Storage: Isolate from oxidizers ( ) to prevent exothermic sulfide oxidation.
  • Spill Management: Neutralize residues with NaHCO₃ before aqueous disposal.
  • Air Monitoring: Detect H₂S via gas sensors during large-scale reactions .

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